Compound Description: 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) is a compound investigated for its potential therapeutic effects on pulmonary fibrosis. Research suggests DGM attenuates TGF-β1-induced epithelial–mesenchymal transformation (EMT) in A549 cells and bleomycin-induced pulmonary fibrosis in rats. []
Relevance: This compound shares a core structure with 2-Cyclopropylmethoxy-3-methoxybenzylamine, featuring both a cyclopropylmethoxy group and a substituted benzene ring. The primary difference lies in the functional group attached to the benzene ring. While 2-Cyclopropylmethoxy-3-methoxybenzylamine has a benzylamine group, DGM possesses a benzoic acid group. This structural similarity suggests potential overlap or similarities in their biological activities or mechanisms of action, making DGM a relevant compound for comparison. []
CHF6001
Compound Description: CHF6001, chemically known as (S)-3,5-dichloro-4-(2-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3-(cyclopropylmethoxy)-4-(methylsulfonamido)benzoyloxy)ethyl)pyridine 1-oxide, is a novel phosphodiesterase 4 (PDE4) inhibitor. [, ] It demonstrates potent anti-inflammatory activity and is particularly promising for topical pulmonary administration in treating pulmonary inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). [] CHF6001 exhibits high selectivity for PDE4 over other PDEs and effectively inhibits the release of inflammatory mediators such as tumor necrosis factor-α. [] Additionally, it demonstrates a favorable safety profile in preclinical studies, making it a potentially valuable therapeutic agent. []
Relevance: This compound incorporates the 3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl moiety also present in 2-Cyclopropylmethoxy-3-methoxybenzylamine. This shared structural element highlights CHF6001 as a relevant compound for comparison, particularly in the context of potential anti-inflammatory or PDE4 inhibitory activities. Further investigation into the structure-activity relationship could provide valuable insights into the specific contributions of different structural components to the observed biological activities. [, ]
Compound Description: 14g, with the chemical name 5-(4-chlorophenyl)-6-(cyclopropylmethoxy)-N-[(1R,2R)-2-hydroxy-cyclohexyl]-3-pyridinecarboxamide, is a selective, high-affinity antagonist of the human cannabinoid-1 receptor (hCB1R). [] It exhibits two orders of magnitude lower affinity for mouse and rat CB1Rs compared to hCB1R. [] This species-dependent affinity is attributed to the Ile105 to Met mutation in rodent CB1Rs. []
Relevance: 14g contains a cyclopropylmethoxy group directly attached to a pyridine ring, a structural feature also present in 2-Cyclopropylmethoxy-3-methoxybenzylamine, where the cyclopropylmethoxy group is connected to a benzene ring. This similarity in the immediate chemical environment of the cyclopropylmethoxy group suggests a potential for shared pharmacophoric features. Understanding the structure-activity relationship in this context might reveal insights into the binding interactions and selectivity profiles of these compounds. []
Betaxolol
Compound Description: Betaxolol, specifically (±)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-isopropylamino-2-propanol hydrochloride, is a β1-selective adrenoceptor antagonist. [, , , , ] Beyond its β-blocking activity, betaxolol demonstrates a direct inhibitory effect on voltage-dependent Ca2+ channels in vascular smooth muscle cells. [] This dual mechanism of action contributes to its therapeutic potential in treating hypertension. The pharmacokinetic profile of betaxolol has been extensively studied, including its absorption, distribution, metabolism, excretion, and potential for accumulation. []
Relevance: Betaxolol shares the [2-(cyclopropylmethoxy)ethyl]phenoxy moiety with 2-Cyclopropylmethoxy-3-methoxybenzylamine. The presence of this common structural fragment suggests potential similarities in their physicochemical properties and potential for interacting with biological targets. Understanding these shared features could offer insights into the pharmacological profiles and potential applications of both compounds. [, , , , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.